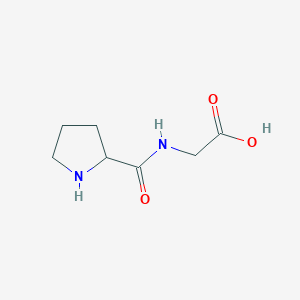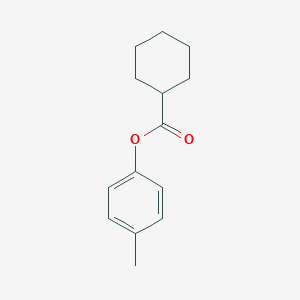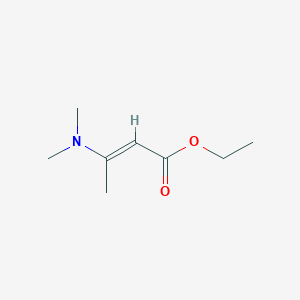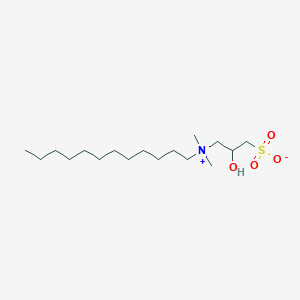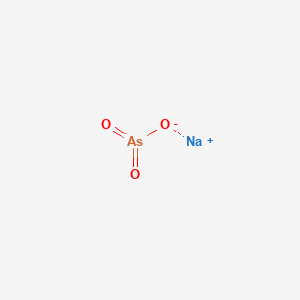
Sodium metaarsenate
Descripción general
Descripción
Sodium metaarsenate is also referred to as sodium meta-arsenite . It is the sodium salt of arsenous acid .
Synthesis Analysis
Sodium metaarsenate is produced by treating arsenic trioxide with sodium carbonate or sodium hydroxide . Sodium (meta)arsenite can be used as a precursor in the synthesis of nano-sized arsenic imprinted polymer which is used as a sensor in the determination of arsenic .
Molecular Structure Analysis
The molecular formula of Sodium metaarsenate is AsNaO3 .
Chemical Reactions Analysis
Sodium metaarsenate, like other alkali metals, is highly reactive. It is soluble in water and forms complex ions .
Physical And Chemical Properties Analysis
Sodium metaarsenate is typically observed as a colorless or white crystalline powder . It is highly soluble in water and deliquescent in moist air . An important characteristic of this compound is its toxicity, attributed to the presence of arsenic, a well-known poison .
Aplicaciones Científicas De Investigación
Oncological Applications : Sodium metaarsenite (KML001) has shown potential as a cancer treatment agent, particularly in prostate cancer and acute myeloid leukemia (AML). It targets telomeres, causing telomere erosion, DNA damage signaling, and apoptosis in cancer cells. It does not directly inhibit telomerase but binds to telomeric sequences, leading to the translocation of the telomerase catalytic subunit into the cytoplasm (Phatak et al., 2008), (Yoon et al., 2015).
Soil and Environmental Science : Sodium metaarsenate is a component of metam sodium, a widely used soil fumigant for pest control. Its breakdown product, methyl isothiocyanate (MITC), has high toxicity and potential for volatilization, impacting air quality. Research indicates that surface water sealing can reduce MITC emissions from metam sodium, thus maintaining air quality while controlling pests (Zheng et al., 2006). Additionally, the impact of metam sodium on soil microbial communities has been studied, revealing changes in microbial activity and diversity post-application (Sederholm et al., 2017).
Compatibility with Other Substances : There's evidence of the incompatibility of metam sodium with certain halogenated fumigants, such as chloropicrin and 1,3-dichloropropene. This suggests that simultaneous application of these substances may not be effective for pest control, and alternative application methods are recommended (Guo et al., 2005).
Pesticide Biotransformation : Sodium arsenate, a related compound, undergoes biotransformation in various environmental contexts, potentially leading to both more and less toxic compounds. This is a critical factor in assessing the environmental impact of such pesticides (Shariatpanahi et al., 1981).
Safety And Hazards
Direcciones Futuras
Sodium-based batteries, which could potentially include Sodium metaarsenate, are being explored as an alternative to lithium-ion batteries due to the abundance of sodium resources . This is part of a broader initiative to develop specific and quantifiable research, development, and deployment (RD&D) pathways to achieve targets identified in the Long-Duration Storage Shot .
Propiedades
InChI |
InChI=1S/AsHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRNEWGVNQDQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-89-2 (Parent) | |
| Record name | Arsenenic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70858818 | |
| Record name | Sodium metaarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium metaarsenate | |
CAS RN |
15120-17-9 | |
| Record name | Arsenenic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metaarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metaarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



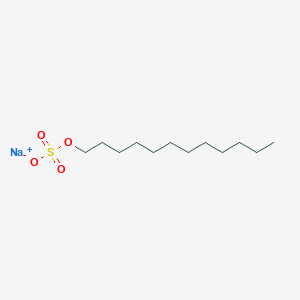
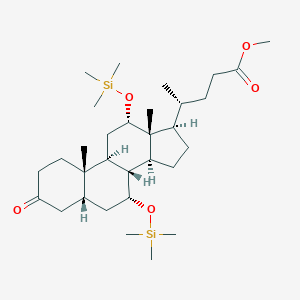
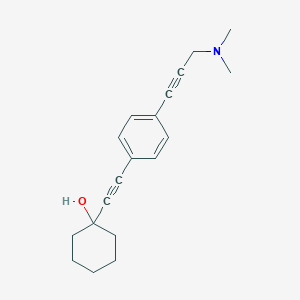
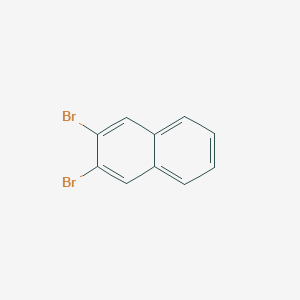
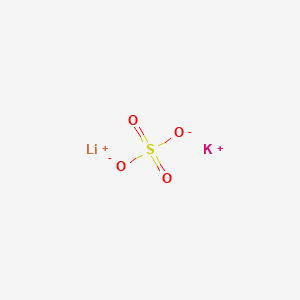
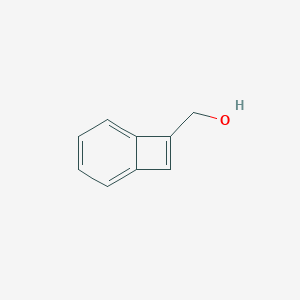
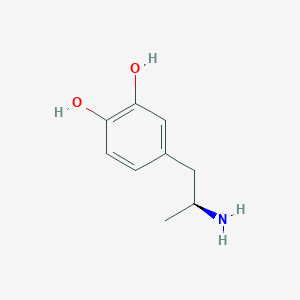
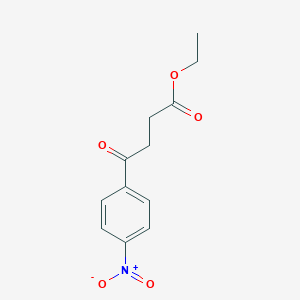
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
